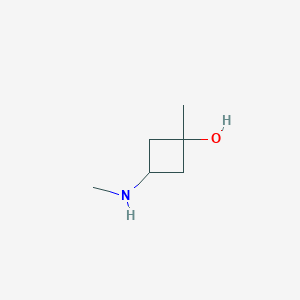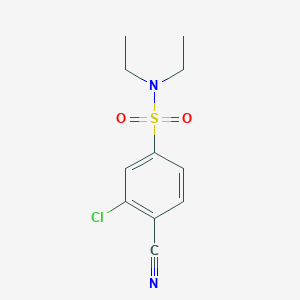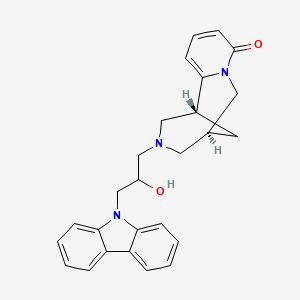![molecular formula C9H7ClN2O B14916104 1-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one](/img/structure/B14916104.png)
1-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one is a chemical compound that belongs to the class of pyrrolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a chloro group and a pyrrolo[2,3-b]pyridine moiety in its structure makes it a valuable scaffold for various chemical reactions and biological studies.
Méthodes De Préparation
The synthesis of 1-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-chloro-1H-pyrrolo[2,3-b]pyridine.
Acylation Reaction: The 4-chloro-1H-pyrrolo[2,3-b]pyridine is then subjected to an acylation reaction using ethanoyl chloride in the presence of a base such as pyridine or triethylamine. This reaction is usually carried out under reflux conditions to ensure complete conversion.
Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired this compound in high purity.
Analyse Des Réactions Chimiques
1-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The ethanone moiety can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ethanone group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
1-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors, which are important in cancer therapy.
Biological Studies: The compound is used to study the inhibition of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration.
Chemical Biology: It serves as a probe to investigate various biological pathways and molecular interactions.
Mécanisme D'action
The mechanism of action of 1-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one involves the inhibition of specific molecular targets such as FGFRs. Upon binding to these receptors, the compound prevents their activation and subsequent downstream signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways . This inhibition leads to reduced cell proliferation and migration, making it a potential therapeutic agent for cancer treatment.
Comparaison Avec Des Composés Similaires
1-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one can be compared with other similar compounds such as:
1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone: This compound has a methyl group instead of a chloro group, which may affect its reactivity and biological activity.
5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol:
4-Chloro-5-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine: This compound has a triisopropylsilyl group, which provides steric hindrance and may influence its chemical behavior.
Propriétés
Formule moléculaire |
C9H7ClN2O |
|---|---|
Poids moléculaire |
194.62 g/mol |
Nom IUPAC |
1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)ethanone |
InChI |
InChI=1S/C9H7ClN2O/c1-5(13)7-4-12-9-6(8(7)10)2-3-11-9/h2-4H,1H3,(H,11,12) |
Clé InChI |
XIHYFBBXXNJWDS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CN=C2C(=C1Cl)C=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






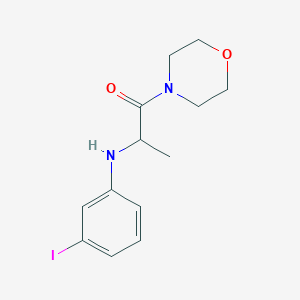
![2-{[(2,2,2-trichloro-1-{[(2E)-3-phenylprop-2-enoyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B14916044.png)
![2-nitro-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B14916048.png)
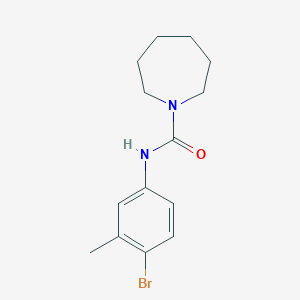
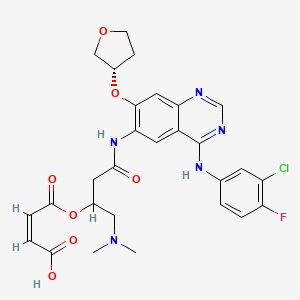
![1-(4-Methylphenyl)-4-[4-(phenylsulfonyl)piperazin-1-yl]phthalazine](/img/structure/B14916066.png)
